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Compound of Interest

Compound Name: 4-Bromo-2,5-dimethyl-1,3-thiazole

Cat. No.: B580468 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed technical overview of the expected spectroscopic

data for the compound 4-Bromo-2,5-dimethyl-1,3-thiazole. Due to the limited availability of

published experimental spectra for this specific molecule, this guide presents predicted data

based on established spectroscopic principles and analysis of structurally analogous

compounds. It includes expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, alongside generalized experimental protocols for obtaining such

spectra.

Data Presentation
The following tables summarize the predicted spectroscopic data for 4-Bromo-2,5-dimethyl-
1,3-thiazole. These predictions are derived from typical chemical shift ranges for thiazole

derivatives and the known effects of substituents.[1][2][3][4][5]

Table 1: Predicted ¹H NMR Data
Spectrometer Frequency: 400 MHz, Solvent: CDCl₃
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Proton Assignment
Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration

C2-CH₃ ~ 2.6 - 2.7 Singlet (s) 3H

C5-CH₃ ~ 2.3 - 2.4 Singlet (s) 3H

Note: The electron-withdrawing nature of the thiazole ring and the bromine atom influences the

chemical shifts. The C2-methyl is typically downfield compared to the C5-methyl.

Table 2: Predicted ¹³C NMR Data
Spectrometer Frequency: 100 MHz, Solvent: CDCl₃

Carbon Assignment Predicted Chemical Shift (δ, ppm)

C2 ~ 165 - 168

C4 ~ 115 - 118

C5 ~ 148 - 152

C2-CH₃ ~ 18 - 20

C5-CH₃ ~ 14 - 16

Note: The carbon atom bonded to bromine (C4) is expected to have its resonance shifted to the

specified range. Quaternary carbons (C2, C4, C5) will appear as singlets in a proton-decoupled

spectrum.[3][5]

Table 3: Predicted Infrared (IR) Spectroscopy Data
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Wavenumber (cm⁻¹) Vibration Type Intensity

~ 2920 - 3000 C-H (methyl) stretch Medium

~ 1550 - 1600 C=N stretch (thiazole ring) Medium

~ 1400 - 1450 C=C stretch (thiazole ring) Medium

~ 1370 - 1380 C-H (methyl) bend Medium

~ 600 - 700 C-Br stretch Strong

Note: The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of peaks unique

to the molecule's overall structure.[6][7]

Table 4: Predicted Mass Spectrometry (MS) Data
Ionization Mode: Electron Ionization (EI)

m/z Value Interpretation Relative Abundance

[M]⁺˙
Molecular ion peak (containing

⁷⁹Br)
~100%

[M+2]⁺˙
Isotopic peak from the

presence of ⁸¹Br
~98%

Fragments
Loss of Br, CH₃, or ring

fragmentation
Variable

Note: A key feature will be the characteristic isotopic pattern for a single bromine atom,

resulting in two peaks of nearly equal intensity ([M]⁺˙ and [M+2]⁺˙) separated by 2 Da.[8]

Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of 4-Bromo-2,5-
dimethyl-1,3-thiazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of the solid compound in 0.6-0.7 mL of

deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an

internal standard (0 ppm).

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Process

the data with Fourier transformation, phase correction, and baseline correction. Integrate the

signals to determine the relative number of protons.

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse

sequence to ensure all carbon signals appear as singlets. A longer acquisition time may be

necessary due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy
This technique is used to identify functional groups present in the molecule.[6][9]

Sample Preparation (Thin Solid Film): Dissolve a small amount (~10-20 mg) of the solid

sample in a few drops of a volatile solvent like methylene chloride.[10] Drop the solution onto

a single potassium bromide (KBr) or sodium chloride (NaCl) salt plate.[10] Allow the solvent

to fully evaporate, leaving a thin film of the compound on the plate.[10]

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.[11]

Data Acquisition: Place the salt plate in the sample holder of the spectrometer. Record the

spectrum, typically in the range of 4000 cm⁻¹ to 400 cm⁻¹.[7] Perform a background scan of

the clean salt plate beforehand, which is automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the compound.[12]

Sample Preparation: Dissolve a small quantity (~1 mg) of the sample in a suitable solvent,

such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.
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Instrumentation: Employ a mass spectrometer, which can be coupled with Gas

Chromatography (GC-MS) or Liquid Chromatography (LC-MS) for sample introduction, or

use a direct insertion probe.[12] Electron Ionization (EI) is a common method for small

organic molecules.

Data Acquisition: Introduce the sample into the ion source. The resulting ions are separated

by the mass analyzer based on their mass-to-charge (m/z) ratio. The detector records the

abundance of each ion. The resulting mass spectrum plots ion abundance versus m/z.

Visualization of Workflows
Plausible Synthetic Pathway
The synthesis of 4-Bromo-2,5-dimethyl-1,3-thiazole can be logically approached via the

Hantzsch thiazole synthesis followed by bromination.

Starting Materials

Hantzsch Thiazole Synthesis Bromination

3-Chloropentane-2,4-dione

2,5-Dimethyl-1,3-thiazole

Reacts with

Thioacetamide

4-Bromo-2,5-dimethyl-1,3-thiazole

Reacts with

N-Bromosuccinimide (NBS)

Click to download full resolution via product page

Caption: Plausible synthesis of 4-Bromo-2,5-dimethyl-1,3-thiazole.
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Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the structural elucidation of a

synthesized compound like 4-Bromo-2,5-dimethyl-1,3-thiazole.

Spectroscopic Analysis

Synthesized Product
(Crude)

Purification
(e.g., Column Chromatography)

Pure Compound
4-Bromo-2,5-dimethyl-1,3-thiazole

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

Data Interpretation & Structural Confirmation

Click to download full resolution via product page

Caption: General workflow for spectroscopic characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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